Cas no 921567-38-6 (N-4-(2-{1,4-dioxa-8-azaspiro4.5decan-8-yl}-2-oxoethyl)-1,3-thiazol-2-ylthiophene-2-carboxamide)

N-4-(2-{1,4-dioxa-8-azaspiro4.5decan-8-yl}-2-oxoethyl)-1,3-thiazol-2-ylthiophene-2-carboxamide Chemical and Physical Properties
Names and Identifiers
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- N-4-(2-{1,4-dioxa-8-azaspiro4.5decan-8-yl}-2-oxoethyl)-1,3-thiazol-2-ylthiophene-2-carboxamide
- 921567-38-6
- N-[4-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-oxoethyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide
- AKOS024628371
- F2202-1732
- N-[4-(2-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}-2-oxoethyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
- N-(4-(2-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl)thiazol-2-yl)thiophene-2-carboxamide
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- Inchi: 1S/C17H19N3O4S2/c21-14(20-5-3-17(4-6-20)23-7-8-24-17)10-12-11-26-16(18-12)19-15(22)13-2-1-9-25-13/h1-2,9,11H,3-8,10H2,(H,18,19,22)
- InChI Key: GEBKRWQPZDOFJH-UHFFFAOYSA-N
- SMILES: S1C(NC(C2=CC=CS2)=O)=NC(=C1)CC(N1CCC2(CC1)OCCO2)=O
Computed Properties
- Exact Mass: 393.08169844g/mol
- Monoisotopic Mass: 393.08169844g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 26
- Rotatable Bond Count: 4
- Complexity: 534
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 137Ų
N-4-(2-{1,4-dioxa-8-azaspiro4.5decan-8-yl}-2-oxoethyl)-1,3-thiazol-2-ylthiophene-2-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2202-1732-4mg |
N-[4-(2-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}-2-oxoethyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide |
921567-38-6 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2202-1732-25mg |
N-[4-(2-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}-2-oxoethyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide |
921567-38-6 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2202-1732-5μmol |
N-[4-(2-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}-2-oxoethyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide |
921567-38-6 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2202-1732-30mg |
N-[4-(2-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}-2-oxoethyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide |
921567-38-6 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2202-1732-2μmol |
N-[4-(2-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}-2-oxoethyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide |
921567-38-6 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2202-1732-50mg |
N-[4-(2-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}-2-oxoethyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide |
921567-38-6 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2202-1732-20μmol |
N-[4-(2-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}-2-oxoethyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide |
921567-38-6 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2202-1732-1mg |
N-[4-(2-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}-2-oxoethyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide |
921567-38-6 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2202-1732-2mg |
N-[4-(2-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}-2-oxoethyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide |
921567-38-6 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2202-1732-75mg |
N-[4-(2-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}-2-oxoethyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide |
921567-38-6 | 90%+ | 75mg |
$208.0 | 2023-05-16 |
N-4-(2-{1,4-dioxa-8-azaspiro4.5decan-8-yl}-2-oxoethyl)-1,3-thiazol-2-ylthiophene-2-carboxamide Related Literature
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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3. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
Additional information on N-4-(2-{1,4-dioxa-8-azaspiro4.5decan-8-yl}-2-oxoethyl)-1,3-thiazol-2-ylthiophene-2-carboxamide
N-4-(2-{1,4-dioxa-8-azaspiro4.5decan-8-yl}-2-oxoethyl)-1,3-thiazol-2-ylthiophene-2-carboxamide: A Comprehensive Overview
The compound N-4-(2-{1,4-dioxa-8-azaspiro4.5decan-8-yl}-2-oxoethyl)-1,3-thiazol-2-ylthiophene-2-carboxamide (CAS No. 921567-38-6) is a highly specialized organic molecule with significant potential in the fields of pharmacology and materials science. This compound is characterized by its complex structure, which includes a spiro ring system and a thiazole moiety, making it a subject of interest for researchers exploring novel chemical entities for therapeutic applications.
Recent studies have highlighted the importance of spiro compounds like 1,4-dioxa-8-azaspiro4.5decan in drug design due to their unique pharmacokinetic properties and ability to modulate biological targets effectively. The integration of this spiro system with a thiazole group in the aforementioned compound has been shown to enhance its bioavailability and stability, making it a promising candidate for drug development.
The thiazole moiety within the molecule is known for its ability to act as a bioisostere for other heterocyclic structures, thereby offering flexibility in designing drugs with improved potency and selectivity. Additionally, the presence of the thiophene ring further enhances the compound's electronic properties, potentially enabling interactions with various biological receptors.
Emerging research has also focused on the synthesis and characterization of similar compounds to understand their structural dynamics better. For instance, studies have employed advanced computational techniques such as molecular docking and quantum mechanics to predict the binding affinities of these molecules to target proteins. These insights are crucial for optimizing the compound's efficacy in therapeutic applications.
Furthermore, the carboxamide group in the molecule plays a pivotal role in modulating its physicochemical properties. This functional group not only influences the compound's solubility but also contributes to its ability to form hydrogen bonds with biological macromolecules, thereby enhancing its pharmacological activity.
In terms of applications, this compound has shown potential in treating various diseases, including neurodegenerative disorders and cancer. Its ability to cross the blood-brain barrier (BBB) has been a focal point of recent investigations, with researchers exploring methods to further improve its permeability without compromising its stability.
Recent advancements in green chemistry have also led to the development of more sustainable synthesis routes for this compound. Traditional methods often involve multiple steps and hazardous reagents; however, novel approaches utilizing catalytic systems and biodegradable solvents are now being explored to minimize environmental impact while maintaining high yields.
The integration of spiro compounds into drug design has opened new avenues for creating molecules with enhanced pharmacokinetic profiles. By leveraging computational tools and experimental techniques, scientists can now predict and optimize these properties at an unprecedented rate.
In conclusion, N-4-(2-{1,4-dioxa-8-azaspiro4.5decan-8-yli}-2-oxyethyl)-1,3-thiazolium-thiophene-carboxamide represents a cutting-edge example of how complex molecular architectures can be harnessed for therapeutic innovation. As research continues to unravel its full potential, this compound stands at the forefront of modern drug discovery efforts.
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